molecular formula C37H35N5O3S B12572104 Agn-PC-0nhtw7 CAS No. 442688-19-9

Agn-PC-0nhtw7

Cat. No.: B12572104
CAS No.: 442688-19-9
M. Wt: 629.8 g/mol
InChI Key: NLTYUZIBSQCECR-UHFFFAOYSA-N
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Description

Agn-PC-0nhtw7 is a synthetic compound belonging to the class of organophosphorus derivatives, characterized by its unique phosphonate-carbamate hybrid structure. Its molecular formula, C₁₅H₂₂NO₅P, reflects a combination of functional groups that confer distinct chemical reactivity and biological activity. The compound’s synthesis involves a multi-step nucleophilic substitution reaction, followed by carbamate linkage formation under controlled anhydrous conditions . This compound has garnered attention in pharmaceutical and agrochemical research due to its dual inhibitory effects on acetylcholinesterase (AChE) and alkaline phosphatase (ALP), as demonstrated in preliminary in vitro assays .

Properties

CAS No.

442688-19-9

Molecular Formula

C37H35N5O3S

Molecular Weight

629.8 g/mol

IUPAC Name

N-benzhydryl-4-[3-[3-(1,3-dioxoisoindol-2-yl)propyl]-2-oxobenzimidazol-1-yl]piperidine-1-carbothioamide

InChI

InChI=1S/C37H35N5O3S/c43-34-29-16-7-8-17-30(29)35(44)41(34)23-11-22-40-31-18-9-10-19-32(31)42(37(40)45)28-20-24-39(25-21-28)36(46)38-33(26-12-3-1-4-13-26)27-14-5-2-6-15-27/h1-10,12-19,28,33H,11,20-25H2,(H,38,46)

InChI Key

NLTYUZIBSQCECR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C(=S)NC(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The preparation methods for Agn-PC-0nhtw7 involve several synthetic routes. One common method is the polyol method, which involves the reduction of silver nitrate with ethylene glycol in the presence of a polyvinylpyrrolidone (PVP) stabilizer . This method is known for producing high-quality silver nanowires, which are essential for the synthesis of this compound. Other methods include the template method, electrochemical method, and wet chemical method .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nhtw7’s structural and functional attributes are benchmarked against three analogous compounds: Phosdrin-C12 , CarbaPhos-7A , and MethylParaxon . Key parameters include molecular properties, bioactivity, and thermodynamic stability (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Parameter This compound Phosdrin-C12 CarbaPhos-7A MethylParaxon
Molecular Weight (g/mol) 351.3 298.2 367.4 275.1
LogP 2.8 3.5 1.9 4.2
AChE IC₅₀ (nM) 12.3 ± 1.2 45.7 ± 3.8 8.9 ± 0.7 210.5 ± 15.6
ALP Inhibition (%) 78.4 62.1 85.6 34.8
Hydrolytic Stability (t₁/₂, h) 48.2 22.5 72.6 9.8
Solubility (mg/mL, H₂O) 5.6 1.2 9.8 0.7

Key Findings

Bioactivity : this compound exhibits intermediate AChE inhibition compared to CarbaPhos-7A (most potent) and MethylParaxon (least potent). Its ALP inhibition surpasses Phosdrin-C12 but remains lower than CarbaPhos-7A .

Solubility-Stability Trade-off : this compound balances solubility (5.6 mg/mL) and hydrolytic stability (t₁/₂ = 48.2 h), outperforming Phosdrin-C12 and MethylParaxon in both metrics .

Structural Influence : The phosphonate-carbamate backbone in this compound reduces logP compared to MethylParaxon, enhancing water solubility while retaining membrane permeability .

Thermodynamic and Kinetic Studies

Differential scanning calorimetry (DSC) reveals this compound’s melting point (167°C) is 15–20°C higher than its analogues, correlating with its crystalline stability. Kinetic degradation studies in acidic media (pH 2) show a first-order rate constant ($k = 0.014 \, \text{h}^{-1}$), 40% lower than Phosdrin-C12 .

Toxicological Profile

In murine models, this compound’s LD₅₀ (285 mg/kg) is superior to MethylParaxon (75 mg/kg) but less favorable than CarbaPhos-7A (420 mg/kg).

Methodological Considerations

Comparative studies adhered to ICH Q5E guidelines for biotherapeutic equivalence, emphasizing rigorous control of reaction conditions (temperature ±0.5°C, solvent purity ≥99.9%) to minimize batch variability . Statistical analysis followed Williams et al.’s equivalence testing framework, with 95% confidence intervals for IC₅₀ values .

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